molecular formula C₁₂H₂₂O₁₁ B043761 D-Galactose, 3-O-alpha-D-galactopyranosyl- CAS No. 13168-24-6

D-Galactose, 3-O-alpha-D-galactopyranosyl-

Cat. No.: B043761
CAS No.: 13168-24-6
M. Wt: 342.3 g/mol
InChI Key: YGEHCIVVZVBCLE-FSYGUOKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose, 3-O-alpha-D-galactopyranosyl-: is a disaccharide composed of two galactose molecules linked by an alpha-1,3-glycosidic bond. . It is a synthetic carbohydrate that plays a significant role in various biochemical and industrial applications.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3alpha-galactobiose are largely determined by its interactions with various enzymes, proteins, and other biomolecules. For instance, the enzyme galactinol synthase (GolS; EC 2.4.1.123), a GT8 family glycosyltransferase, galactosylates myo-inositol to produce galactinol . This enzyme is crucial in the biosynthesis of raffinose family oligosaccharides (RFOs), which are described as the most widespread D-galactose containing oligosaccharides in higher plants .

Cellular Effects

It is known that D-galactose, a component of 3alpha-galactobiose, can cause oxidative injuries in brain and liver cells when administered in high doses . This suggests that 3alpha-galactobiose could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the enzyme galactinol synthase (GolS) plays a key role in the synthesis of galactinol, a precursor of 3alpha-galactobiose . This suggests that 3alpha-galactobiose could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that D-galactose, a component of 3alpha-galactobiose, can cause oxidative injuries in brain and liver cells over time when administered in high doses . This suggests that 3alpha-galactobiose could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that D-galactose, a component of 3alpha-galactobiose, can cause oxidative injuries in brain and liver cells when administered in high doses . This suggests that 3alpha-galactobiose could potentially have dose-dependent effects in animal models, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

It is known that the enzyme galactinol synthase (GolS) plays a key role in the synthesis of galactinol, a precursor of 3alpha-galactobiose . This suggests that 3alpha-galactobiose could potentially be involved in metabolic pathways that involve the enzyme GolS and its cofactors.

Transport and Distribution

It is known that D-galactose, a component of 3alpha-galactobiose, can be transported and distributed within cells and tissues . This suggests that 3alpha-galactobiose could potentially interact with transporters or binding proteins and have effects on its localization or accumulation.

Subcellular Localization

It is known that D-galactose, a component of 3alpha-galactobiose, can be localized within cells . This suggests that 3alpha-galactobiose could potentially be localized to specific compartments or organelles, and this localization could have effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose, 3-O-alpha-D-galactopyranosyl- typically involves the glycosylation of D-galactose. One common method includes the use of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide as a glycosyl donor . The reaction is carried out in the presence of a catalyst such as silver triflate (AgOTf) in an anhydrous solvent like dichloromethane (CH2Cl2) at low temperatures (0°C to room temperature) . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using galactosyltransferases, which catalyze the transfer of galactose units to acceptor molecules. This method is advantageous due to its specificity and efficiency in producing high-purity products .

Chemical Reactions Analysis

Types of Reactions: D-Galactose, 3-O-alpha-D-galactopyranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEHCIVVZVBCLE-FSYGUOKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927317
Record name 3-O-alpha-D-Galactopyranosyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13168-24-6
Record name Galactosyl-(1-3)galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013168246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-alpha-D-Galactopyranosyl-D-galactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALACTOBIOSE, 3.ALPHA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW90KQ841P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.